REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[CH3:9][O:10][C:11](=[O:17])[CH2:12][CH2:13][C:14](Cl)=[O:15].C(N(CC)CC)C>C(OCC)(=O)C>[CH3:9][O:10][C:11](=[O:17])[CH2:12][CH2:13][C:14]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])=[O:15]
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Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
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COC(CCC(=O)Cl)=O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Type
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CUSTOM
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Details
|
The resulting suspension was stirred for 10 min in an ice bath and for 5 min without ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The white solid was removed by filtration
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Type
|
WASH
|
Details
|
washed with ethyl acetate (3×3 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a white solid (2.32 g)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
COC(CCC(=O)ON1C(CCC1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |